molecular formula C11H10FNO3 B8276720 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

Cat. No.: B8276720
M. Wt: 223.20 g/mol
InChI Key: BBZZXSINBLNUHD-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

(8-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C11H10FNO3/c1-6(14)16-8-4-7-2-3-10(15)13-11(7)9(12)5-8/h4-5H,2-3H2,1H3,(H,13,15)

InChI Key

BBZZXSINBLNUHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)F)NC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crude 8-fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.574 g) was treated with acetyl chloride (330 mg) and TEA (0.68 mL) in DCM (8 mL) over 3 h. After aqueous work-up with EtOAc/water, the crude product was purified with a flash column chromatography to afford the desired product (382 mg) as colorless solids.
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring solution of 6-acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.6 g, 7.72 mmol) in CHCl3 (100 mL) at room temperature was added in portions m-chloroperbenzoic acid (2.077 g, 9.27 mmol). The reaction mixture was stirred at reflux for 18 h, then cooled to room temperature and quenched with saturated sodium bicarbonate solution. The reaction was extracted with DCM (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under vacuum to a yellow oil. This was purified by column chromatography on silica gel using 1% MeOH in DCM to give 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate as a white foam (1.3 g, 75%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.28 (s, 1H), 6.84-6.72 (m, 1H), 2.77-2.54 (m, 2H), 2.45-2.21 (m, 2H), 1.62 (s, 3H). LCMS: R.T.=1.382 min; [M+H]+=224.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.077 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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